Benzyl tert-butyl malonate
Overview
Description
Benzyl tert-butyl malonate is a chemical compound with the CAS Number: 72594-86-6 . Its molecular weight is 250.29 and its IUPAC name is 1-benzyl 3-tert-butyl malonate . It is typically stored at ambient temperature .
Synthesis Analysis
An efficient synthetic approach for chiral malonates was established via enantioselective phase transfer catalysis . The α-alkylation of 2,2-diphenylethyl tert-butyl α-methylmalonates with (S,S)-3,4,5-trifluorophenyl-NAS bromide as a phase-transfer catalyst under phase-transfer catalytic conditions successfully produced corresponding α-methyl-α-alkylmalonates .Molecular Structure Analysis
The InChI code for this compound is 1S/C14H18O4/c1-14(2,3)18-13(16)9-12(15)17-10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 .Chemical Reactions Analysis
The enantioselective Michael addition of malonic esters to benzalacetophenone has been established under mild phase transfer conditions . This reaction is useful in the synthesis of various drugs molecules and some natural products .Physical and Chemical Properties Analysis
This compound is a liquid . It is stored at ambient temperature .Scientific Research Applications
1. Organic Synthesis and Reactions
Benzyl tert-butyl malonate plays a role in various organic synthesis processes. For instance, it is involved in the enantioselective α-benzoyloxylation of malonic diester via phase-transfer catalysis. This reaction yields α,α-disubstituted products with high enantioselectivities and excellent chemical yields, demonstrating its utility in synthesizing complex organic compounds (Kanemitsu et al., 2016). Additionally, this compound participates in Michael addition reactions with acrylates in water under strongly alkaline conditions, leading to the formation of bis-Michael adducts (Iwamura et al., 2005).
2. Catalyst and Ligand Design
This compound derivatives are used in designing catalysts and ligands for various chemical reactions. For example, platinum complexes of malonate-based ligands, including di-tert-butyl 2-diphenylphosphino-benzylidene-malonate, have been synthesized for applications in hydroformylation of styrene. These complexes show high activity and selectivity in this context (Pongrácz et al., 2010).
3. Synthesis of Specialized Compounds
In the field of medicinal chemistry, this compound is utilized in synthesizing specialized compounds. An example includes its use in the synthesis of carbon-14 and stable isotope-labeled NN414, a potassium channel opener being tested for treating type 2 diabetes (Johansen et al., 2004).
4. Metallopharmaceutical Agents
This compound derivatives have been incorporated into metallopharmaceutical agents. Palladium, gold, and silver N-heterocyclic carbene complexes containing this compound showed promising anticancer and antimicrobial properties (Ray et al., 2007).
Mechanism of Action
The transesterification of β-keto esters has widespread application in agrochemicals where transesterification of vegetable oil with alcohols has long been a preferred method for the production of biodiesel . The reaction likely proceeds via an enol intermediate, as chelation between the two carbonyls to a catalyst heteroatom and the presence of an enolisable α-proton is important .
Safety and Hazards
The compound is classified under GHS07 for safety . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapours/spray .
Properties
IUPAC Name |
1-O-benzyl 3-O-tert-butyl propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-14(2,3)18-13(16)9-12(15)17-10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKXXXODAXXAFNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371546 | |
Record name | BENZYL TERT-BUTYL MALONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
72594-86-6 | |
Record name | BENZYL TERT-BUTYL MALONATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60371546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl tert-butyl malonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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